4-(Hydroxymethyl)oxane-4-carboxylic acid

Descripción

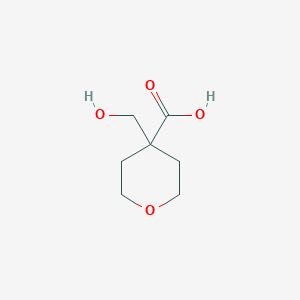

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(hydroxymethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-5-7(6(9)10)1-3-11-4-2-7/h8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYUEJBTYMHEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591530 | |

| Record name | 4-(Hydroxymethyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193022-99-0 | |

| Record name | 4-(Hydroxymethyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxymethyl Oxane 4 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-(hydroxymethyl)oxane-4-carboxylic acid reveals several logical disconnections. The primary disconnection breaks the carbon-oxygen bonds of the oxane ring, leading to a linear precursor. A key intermediate in this strategy is a 1,5-diol derivative with appropriate functionality at the C-3 position to generate the carboxylic acid and hydroxymethyl groups.

Another strategic disconnection focuses on the C4-substituents. This approach starts with a pre-formed oxane-4-one or a related derivative, followed by the introduction of the carboxylate and hydroxymethyl moieties. A highly convergent and widely utilized strategy involves the use of diethyl tetrahydropyran-4,4-dicarboxylate as a key intermediate. This symmetrical molecule allows for the differential manipulation of the two ester groups to achieve the target structure. This latter approach is often favored due to the commercial availability of starting materials and the robustness of the synthetic sequence.

Classical Synthetic Routes to Oxane-4-carboxylic Acid Systems

The formation of the oxane ring is a cornerstone of this synthesis. Classical methods for constructing the tetrahydropyran (B127337) skeleton are well-established in organic chemistry.

One of the most prominent classical routes to the core structure is the reaction of diethyl malonate with bis(2-chloroethyl) ether in the presence of a base. This double nucleophilic substitution reaction directly forms the tetrahydropyran ring and installs the geminal diester functionality at the 4-position, yielding diethyl tetrahydropyran-4,4-dicarboxylate. This intermediate is pivotal for the subsequent transformations to obtain this compound.

The subsequent steps involve the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by a controlled decarboxylation to yield tetrahydropyran-4-carboxylic acid. A commercially viable process for this has been developed, involving the cyclization of diethyl malonate and bis(2-chloroethyl) ether to give diethyl tetrahydropyran-4,4-dicarboxylate, which is then hydrolyzed to tetrahydropyran-4,4'-dicarboxylic acid and finally undergoes controlled decarboxylation. nih.gov

An alternative approach to the oxane ring is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. While powerful for forming tetrahydropyran rings, achieving the specific 4,4-disubstitution of the target molecule via a standard Prins reaction can be challenging and may require specialized substrates.

Stereoselective Synthesis of this compound and Chiral Analogs

The creation of chiral analogs of this compound, where stereocenters are introduced into the oxane ring, necessitates the use of stereoselective synthetic methods.

Asymmetric Catalysis in Oxane Ring Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral oxane derivatives. Chiral catalysts, such as chiral phosphoric acids or metal-ligand complexes, can be employed in key ring-forming reactions to induce stereoselectivity. For instance, an asymmetric hetero-Diels-Alder reaction between a chiral dienophile and a suitable diene can provide enantioenriched dihydropyran intermediates, which can then be further functionalized to the desired oxane-4-carboxylic acid scaffold. While not directly applied to the title compound, the principles of asymmetric catalysis in forming substituted tetrahydropyrans are well-documented.

Chiral Pool Approaches to Oxane-4-carboxylic Acid Scaffolds

The chiral pool provides a valuable source of enantiomerically pure starting materials for the synthesis of complex molecules. Carbohydrates, for example, are readily available and contain multiple stereocenters, making them ideal starting points for the synthesis of chiral oxane derivatives. A strategy could involve the selective modification of a sugar, such as D-glucose, to form a linear precursor that can then be cyclized to the desired chiral oxane. This approach ensures the absolute stereochemistry of the final product is controlled from the outset.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several green strategies can be implemented.

The use of safer solvents is a key aspect. Where possible, replacing hazardous organic solvents with greener alternatives such as water, ethanol, or solvent-free conditions can significantly reduce the environmental impact of the synthesis. For example, the hydrolysis of diethyl tetrahydropyran-4,4-dicarboxylate is typically carried out in aqueous base, which is an inherently green approach.

Atom economy is another important consideration. Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes waste. The classical route starting from diethyl malonate and bis(2-chloroethyl) ether is relatively atom-economical.

The use of catalytic reagents over stoichiometric ones is also a core principle of green chemistry. While the initial cyclization may require a stoichiometric amount of base, subsequent steps could potentially utilize catalytic methods.

Below is a table summarizing the application of green chemistry principles to the synthesis of related tetrahydropyrimidine (B8763341) derivatives, which can be conceptually applied to oxane synthesis.

| Green Chemistry Principle | Application in Heterocycle Synthesis |

| Prevention | Designing syntheses with minimal byproducts. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Utilizing safer solvents like water or ethanol, or performing reactions under solvent-free conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Starting from renewable materials like carbohydrates. |

| Reduce Derivatives | Minimizing the use of protecting groups to avoid extra synthetic steps. |

| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. |

Recent Advances and Emerging Strategies in this compound Synthesis

Research in the synthesis of functionalized tetrahydropyrans is continually evolving, with new methods and strategies being developed. While specific recent advances for the direct synthesis of this compound are not extensively reported, progress in related areas can be extrapolated.

One emerging area is the use of flow chemistry for the synthesis of heterocyclic compounds. Flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. The multi-step synthesis of this compound could potentially be adapted to a continuous flow process.

Furthermore, novel catalytic systems are constantly being discovered that could offer more efficient and selective routes to the oxane core. For example, advances in photoredox catalysis could open up new pathways for the construction and functionalization of the tetrahydropyran ring under mild conditions.

A plausible and efficient synthetic route to this compound, based on the available literature for related compounds, would proceed through the key intermediate, diethyl tetrahydropyran-4,4-dicarboxylate. This would be followed by a selective mono-reduction of one ester group to a hydroxymethyl group, and subsequent hydrolysis of the remaining ester to the carboxylic acid. The selective reduction of one ester in a geminal diester can be challenging but may be achieved using sterically hindered reducing agents or by careful control of reaction conditions.

The following table outlines a proposed synthetic sequence with potential reagents and conditions.

| Step | Transformation | Reagents and Conditions |

| 1 | Cyclization | Diethyl malonate, bis(2-chloroethyl) ether, NaH, THF |

| 2 | Selective Mono-reduction | Diethyl tetrahydropyran-4,4-dicarboxylate, LiBH4, THF, 0 °C to rt |

| 3 | Hydrolysis | Ethyl 4-(hydroxymethyl)oxane-4-carboxylate, NaOH (aq), heat |

This proposed route provides a clear and logical pathway to the target molecule, leveraging established synthetic transformations.

Reactivity and Functional Group Transformations of 4 Hydroxymethyl Oxane 4 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group in 4-(hydroxymethyl)oxane-4-carboxylic acid is the primary site for nucleophilic acyl substitution and related transformations. However, the quaternary nature of the α-carbon introduces significant steric hindrance, which can influence reaction rates and necessitate specific activating agents.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids, typically proceeding through the activation of the carboxyl group to enhance its electrophilicity. Common methods involve conversion to more reactive intermediates such as acyl chlorides, anhydrides, or activated esters. For sterically hindered carboxylic acids like this compound, direct conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride can be challenging.

The use of coupling agents is a more general and milder approach for promoting nucleophilic acyl substitution. nih.gov These reagents activate the carboxylic acid in situ, facilitating attack by a nucleophile.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Abbreviation | Activating Mechanism |

| Dicyclohexylcarbodiimide | DCC | Forms a highly reactive O-acylisourea intermediate. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Similar to DCC, but the urea byproduct is water-soluble, simplifying purification. |

| Titanium tetrachloride | TiCl4 | Acts as a Lewis acid to activate the carboxylate. nih.gov |

The reaction with TiCl4 is performed in pyridine at elevated temperatures and has been shown to be effective for a wide range of substrates, although it may proceed with lower yields when both the carboxylic acid and the amine are sterically hindered. nih.gov

Esterification: The formation of esters from this compound can be achieved through several methods. The choice of method often depends on the steric bulk of the alcohol. For simple primary and secondary alcohols, Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst (e.g., sulfuric acid), can be employed. However, due to the steric hindrance around the carboxylic acid, this method may require prolonged reaction times or be inefficient.

A more effective method for sterically hindered substrates is the use of activating agents, similar to those used in amide formation. For instance, the carboxylic acid can be treated with a carbodiimide like DCC or EDC in the presence of the alcohol and a catalytic amount of an acylation catalyst such as 4-dimethylaminopyridine (DMAP).

Amide Formation: The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures to drive off water. libretexts.org A more common laboratory method involves the activation of the carboxylic acid. khanacademy.org As discussed previously, coupling agents are widely used for this purpose. nih.govyoutube.com The reaction of this compound with an amine in the presence of a coupling agent like DCC or EDC would proceed via an activated intermediate, which is then readily attacked by the amine to form the corresponding amide. youtube.com The reaction with TiCl4 in pyridine is another viable method for the synthesis of amides from carboxylic acids and amines. nih.gov

The α-carbon of this compound is a quaternary center, meaning it does not have any protons attached to it. Consequently, this compound cannot undergo typical α-carbon functionalization reactions that rely on the formation of an enolate intermediate through deprotonation at the α-position. Reactions such as α-halogenation, the Hell-Volhard-Zelinsky reaction, and α-alkylation are not feasible for this substrate.

Oxane Ring Stability and Ring-Opening Reactions

The six-membered oxane ring is a tetrahydropyran (B127337) structure, which is generally characterized by its high stability due to minimal ring strain, unlike smaller cyclic ethers such as oxiranes and oxetanes.

The oxane ring in this compound is stable under a variety of conditions, including in the presence of many oxidizing and reducing agents, as well as under basic and neutral aqueous conditions at moderate temperatures. In acidic media, while the ether oxygen can be protonated, ring-opening of the stable six-membered ring requires harsh conditions.

However, a notable instability arises from the intramolecular interaction between the carboxylic acid and the oxane ring's ether oxygen. Research on analogous oxetane-carboxylic acids has shown that these molecules can be intrinsically unstable, even at room temperature or with gentle heating. organic-chemistry.orgnih.gov This instability leads to isomerization, as discussed in the following section. The stability of this compound is therefore influenced by factors such as temperature and the presence of bulky substituents that might sterically hinder intramolecular reactions.

A significant reaction pathway for this compound is intramolecular isomerization, leading to the formation of a lactone (a cyclic ester). This transformation is analogous to the well-documented isomerization of oxetane-carboxylic acids. organic-chemistry.orgnih.gov

The proposed mechanism for this isomerization involves an initial intramolecular protonation of the oxane ring's ether oxygen by the carboxylic acid group. This protonation makes the ether oxygen a better leaving group and activates the adjacent ring carbons towards nucleophilic attack. The resulting carboxylate anion then acts as an intramolecular nucleophile, attacking one of the electrophilic carbon atoms adjacent to the oxonium ion. This leads to the cleavage of a C-O bond in the oxane ring and the formation of a new ester linkage, resulting in a lactone. The reaction is essentially a self-catalyzed ring-opening followed by lactonization.

This isomerization can be influenced by several factors. Heating can promote the reaction. The presence of bulky substituents on the oxane ring may stabilize the molecule and hinder the isomerization process. organic-chemistry.orgnih.gov

Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies specifically on this compound are not extensively available in the literature. However, the mechanisms of its key reactions can be inferred from the behavior of its constituent functional groups and analogous compounds.

The nucleophilic acyl substitution reactions of the carboxylic acid group proceed through a tetrahedral intermediate. The rate of these reactions is highly dependent on the nature of the activating group and the nucleophile.

The mechanism of the isomerization to a lactone, as extrapolated from studies on oxetane-carboxylic acids, is an intramolecular SN2-type reaction. organic-chemistry.orgnih.gov The kinetics of this unimolecular reaction would be expected to follow first-order kinetics. The rate of lactonization is influenced by the proximity of the reacting groups and the stability of the transition state leading to the cyclic product. The formation of six- and seven-membered lactone rings is generally kinetically and thermodynamically favorable.

Advanced Analytical Characterization of 4 Hydroxymethyl Oxane 4 Carboxylic Acid

Spectroscopic Analysis of Oxane Carboxylic Acids

Spectroscopic methods are indispensable for elucidating the molecular structure of oxane carboxylic acids. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the compound's atomic connectivity, functional groups, and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of 4-(hydroxymethyl)oxane-4-carboxylic acid by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, generally in the 10-12 ppm range, due to strong deshielding and hydrogen bonding. libretexts.org The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a pair of doublets, integrating to two protons. The protons on the oxane ring would present more complex splitting patterns (multiplets) in the upfield region, typically between 3.5 and 4.0 ppm for those adjacent to the ring oxygen and between 1.5 and 2.0 ppm for the other methylene (B1212753) groups. The exact chemical shifts and coupling patterns depend on the chair conformation of the oxane ring and the axial or equatorial positions of the protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.org The quaternary carbon atom to which both the carboxyl and hydroxymethyl groups are attached would also be significantly deshielded. The carbon of the hydroxymethyl group (-CH₂OH) is expected to resonate around 60-70 ppm. The carbons of the oxane ring would appear at distinct chemical shifts, with those adjacent to the ring oxygen (C-O) being more deshielded (typically 60-80 ppm) than the other ring carbons.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) | Multiplicity (¹H NMR) |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | 170 - 180 | Broad Singlet |

| -C(COOH)(CH₂OH) | - | 40 - 50 | - |

| -CH₂OH | 3.5 - 3.8 | 60 - 70 | Singlet |

| -CH₂-O- (ring) | 3.6 - 3.9 | 65 - 75 | Multiplet |

| -CH₂-C- (ring) | 1.6 - 2.0 | 30 - 40 | Multiplet |

Infrared (IR) and Raman Spectroscopy

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing complementary information about the functional groups present. ksu.edu.sacardiff.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the hydroxyl and carbonyl groups. A very broad and strong absorption band extending from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org Superimposed on this broad band, the C-H stretching vibrations of the oxane ring and hydroxymethyl group would appear around 2850-3000 cm⁻¹. The O-H stretch of the alcohol group, if not involved in strong intermolecular hydrogen bonding, might appear as a sharper band around 3200-3500 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid typically gives a strong, sharp absorption band around 1700-1725 cm⁻¹. libretexts.org The C-O stretching vibrations for the ether, carboxylic acid, and alcohol groups are expected in the fingerprint region between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on changes in polarizability, is also effective for characterizing this molecule. ksu.edu.sa While the O-H stretching bands are typically weak in Raman spectra, the C=O stretch of the carboxylic acid will show a strong band. The symmetric vibrations of the oxane ring structure are often more prominent in the Raman spectrum than in the IR spectrum, providing valuable information about the heterocyclic core.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 (very broad, strong) | Weak |

| Alcohol O-H | Stretch | 3200 - 3500 (broad, medium) | Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 (medium) | Strong |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 (strong, sharp) | Strong |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, stemming from the carboxylic acid and alcohol functional groups which promote strong intermolecular hydrogen bonding. colostate.edu To make the compound suitable for GC analysis, derivatization is typically required. colostate.edunih.gov Common derivatization strategies include:

Esterification: Converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester).

Silylation: Reacting both the carboxylic acid and alcohol groups with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. usherbrooke.ca

Once derivatized, the compound can be separated by GC and analyzed by MS. The mass spectrum would show a molecular ion peak corresponding to the derivatized molecule. Fragmentation patterns would be characteristic of the derivative used. For example, a TMS derivative would likely show fragments corresponding to the loss of a methyl group (M-15) or a TMS group. Common fragmentation pathways for the core structure would include the loss of the derivatized carboxyl group and fragmentation of the oxane ring. libretexts.orgyoutube.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS)

LC-HRMS/MS is a more direct and powerful technique for the analysis of polar, non-volatile compounds like this compound, as it does not require derivatization. nih.gov

LC-HRMS: This technique couples liquid chromatography for separation with high-resolution mass spectrometry for detection. HRMS can provide a highly accurate mass measurement of the molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), allowing for the unambiguous determination of the elemental formula (C₇H₁₂O₄).

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated, providing valuable structural information. In negative ion mode ([M-H]⁻, m/z 159.0663), a prominent fragment would be the loss of CO₂ (44 Da), resulting in a fragment ion at m/z 115.0764. In positive ion mode ([M+H]⁺, m/z 161.0808), fragmentation could involve the loss of water (H₂O, 18 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the hydroxymethyl group, as well as cleavage of the oxane ring.

Predicted HRMS Fragments

| Precursor Ion (m/z) | Formula | Predicted Fragment (m/z) | Neutral Loss | Ion Mode |

|---|---|---|---|---|

| 159.0663 | [C₇H₁₁O₄]⁻ | 115.0764 | CO₂ | Negative |

| 161.0808 | [C₇H₁₃O₄]⁺ | 143.0703 | H₂O | Positive |

| 161.0808 | [C₇H₁₃O₄]⁺ | 131.0703 | CH₂O | Positive |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the isolation and purity assessment of this compound. bioanalysis-zone.com The choice of method depends on the polarity of the compound and the matrix it is in.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Due to the high polarity of the analyte, standard RP-HPLC may result in poor retention. nih.gov To overcome this, several approaches can be used:

Using a highly aqueous mobile phase with a polar-embedded or polar-endcapped C18 column.

Employing ion-pair chromatography, where an agent is added to the mobile phase to form a more retained, neutral complex with the carboxylate.

Derivatization of the carboxylic acid to a less polar ester. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. This allows for strong retention of polar analytes like this compound.

For purity assessment, these separation techniques are typically coupled with detectors such as UV-Vis (although the lack of a strong chromophore would result in low sensitivity), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or, most powerfully, a mass spectrometer, which provides both quantification and structural confirmation. bioanalysis-zone.com

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C4 position of the oxane ring, it can exist as a pair of enantiomers. The determination of the enantiomeric purity is crucial, and this is typically achieved through chiral chromatography. There are two primary strategies for the chiral separation of such a compound by HPLC: direct and indirect methods.

The direct method involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase in this case can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, depending on the specific CSP and the analyte.

The indirect method involves the derivatization of the enantiomers with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column. chiralpedia.com This approach can be advantageous as it may offer a wider choice of chromatographic conditions and potentially higher separation efficiency.

An example of a direct chiral HPLC method is detailed in the interactive data table below.

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a chemical modification process that can be employed to improve the analytical properties of a compound. slideshare.net For this compound, derivatization can be targeted at either the carboxylic acid or the hydroxymethyl group, or both, to enhance detection sensitivity, improve chromatographic performance, or enable chiral separation via the indirect method.

To enhance UV or fluorescence detection, a derivatizing agent containing a chromophore or a fluorophore can be used. For the carboxylic acid functional group, reagents such as p-bromophenacyl bromide can be used to form a UV-active ester. libretexts.org For even greater sensitivity, fluorescent tagging agents like 9-anthryldiazomethane (B78999) (ADAM) can be employed to form fluorescent esters. thermofisher.com

For the purpose of chiral analysis by the indirect method, a chiral derivatizing agent is used to convert the enantiomers into diastereomers. For the carboxylic acid group, chiral amines such as (R)-1-(1-naphthyl)ethylamine can be used to form diastereomeric amides. tandfonline.com These diastereomers will exhibit different physical properties and can be separated on a standard achiral HPLC column. tandfonline.com

The hydroxymethyl group can also be a target for derivatization. Reagents such as chiral isocyanates can react with the alcohol to form diastereomeric carbamates. This approach can be particularly useful if the carboxylic acid is first protected or if the derivatization conditions can be controlled to selectively react with the alcohol.

The choice of derivatization strategy depends on the analytical goal, the available instrumentation, and the nature of the sample matrix. A summary of potential derivatization strategies is presented in the interactive data table below.

| Functional Group | Derivatization Goal | Example Reagent | Resulting Derivative |

|---|---|---|---|

| Carboxylic Acid | Enhanced UV Detection | p-Bromophenacyl bromide | UV-active ester |

| Carboxylic Acid | Enhanced Fluorescence Detection | 9-Anthryldiazomethane (ADAM) | Fluorescent ester |

| Carboxylic Acid | Indirect Chiral Separation | (R)-1-(1-Naphthyl)ethylamine | Diastereomeric amides |

| Hydroxymethyl | Indirect Chiral Separation | (R)-1-Phenylethyl isocyanate | Diastereomeric carbamates |

Computational Chemistry and Theoretical Studies of 4 Hydroxymethyl Oxane 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules to predict their most stable three-dimensional structures. For 4-(hydroxymethyl)oxane-4-carboxylic acid, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed structural model.

A typical DFT study involves selecting a functional, such as B3LYP, and a basis set, for example, 6-31G(d), to solve the Schrödinger equation approximately. The geometry is optimized by finding the minimum energy conformation on the potential energy surface. From this optimized structure, various energetic properties can be calculated, including the total energy, enthalpy, and Gibbs free energy of formation. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, which are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (oxane ring) | 1.43 Å |

| C-C (ring) | 1.54 Å | |

| C-C (carboxyl) | 1.52 Å | |

| C=O (carboxyl) | 1.21 Å | |

| C-O (hydroxyl) | 1.42 Å | |

| Bond Angle | O-C-C (oxane ring) | 112.5° |

| C-C-C (oxane ring) | 110.8° | |

| O-C=O (carboxyl) | 124.3° | |

| C-C-O (hydroxymethyl) | 111.9° |

Note: These values are hypothetical and representative of typical DFT calculations for similar molecules.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational space and understanding its dynamic behavior over time. The oxane ring can adopt various conformations, such as chair and boat forms, and the substituent groups can rotate, leading to a complex energetic landscape.

In an MD simulation, the atoms are treated as classical particles, and their motions are governed by a force field, which is a set of empirical energy functions. The simulation is typically run for a period of nanoseconds to microseconds, and the trajectory of the atoms is recorded. Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule.

Furthermore, MD simulations can be used to study the interactions of this compound with its environment, such as a solvent. By simulating the molecule in a box of water molecules, for instance, one can investigate the formation of hydrogen bonds between the carboxylic acid and hydroxymethyl groups and the surrounding water. This provides insight into the molecule's solubility and how it interacts with biological systems at a molecular level.

Table 2: Conformational Analysis of this compound from Molecular Dynamics Simulations

| Conformer | Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) | Population (%) |

| 1 | Chair | Axial -COOH, Equatorial -CH2OH | 0.00 | 75 |

| 2 | Chair | Equatorial -COOH, Axial -CH2OH | 1.20 | 15 |

| 3 | Boat | - | 5.60 | 5 |

| 4 | Twist-Boat | - | 5.80 | 5 |

Note: The data presented are illustrative and based on typical conformational analyses of substituted tetrahydropyrans.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds. For this compound and its derivatives, QSAR can be employed to predict a range of activities, such as their potential as enzyme inhibitors or their toxicity.

The development of a QSAR model involves several steps. First, a dataset of molecules with known activities is compiled. Then, for each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Finally, a statistical method, such as multiple linear regression or machine learning, is used to build a mathematical equation that relates the descriptors to the activity.

Cheminformatics approaches are often used in conjunction with QSAR to manage and analyze large datasets of chemical information. These tools can be used to assess the chemical diversity of a set of compounds, to identify potential outliers, and to visualize the chemical space.

Table 3: Hypothetical QSAR Model for a Series of Oxane Derivatives

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| This compound | 160.17 | -1.2 | 77.8 | 15.2 |

| Derivative A | 174.19 | -0.8 | 77.8 | 12.5 |

| Derivative B | 188.22 | -0.4 | 77.8 | 9.8 |

| Derivative C | 172.18 | -1.0 | 98.0 | 20.1 |

Note: This table represents a hypothetical QSAR study. The predicted activity is based on a fictional model where lower LogP and higher molecular weight correlate with increased potency.

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can provide a detailed picture of its atomic connectivity and functional groups.

NMR chemical shifts can be calculated using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts for each proton (¹H) and carbon (¹³C) atom in the molecule. By comparing these predicted shifts with experimental data, one can confirm the structure of the molecule.

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as a bond stretch or bend. The intensity of each peak can also be estimated. These theoretical spectra can aid in the assignment of experimental IR bands to specific functional groups.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Atom Type | Predicted Chemical Shift (ppm) |

| H (on C2/C6) | ¹H | 3.6 - 3.8 |

| H (on C3/C5) | ¹H | 1.7 - 1.9 |

| H (on -CH2OH) | ¹H | 3.5 |

| H (on -OH) | ¹H | 4.8 (variable) |

| H (on -COOH) | ¹H | 12.1 (variable) |

| C2/C6 | ¹³C | 68.5 |

| C3/C5 | ¹³C | 33.2 |

| C4 | ¹³C | 45.1 |

| -CH2OH | ¹³C | 65.4 |

| -COOH | ¹³C | 178.9 |

Note: Predicted chemical shifts are illustrative and can vary depending on the computational method and solvent.

Table 5: Predicted Infrared (IR) Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-2400 (broad) | O-H stretch | Carboxylic acid |

| 3350 (broad) | O-H stretch | Hydroxymethyl |

| 2950-2850 | C-H stretch | Alkane |

| 1710 | C=O stretch | Carboxylic acid |

| 1430 | O-H bend | Carboxylic acid |

| 1250 | C-O stretch | Carboxylic acid |

| 1100 | C-O stretch | Oxane ring |

| 1050 | C-O stretch | Hydroxymethyl |

Note: This is a generalized prediction of IR frequencies for the functional groups present in the molecule.

Applications of 4 Hydroxymethyl Oxane 4 Carboxylic Acid in Organic Synthesis

Role as a Privileged Building Block for Complex Molecules

The term "privileged building block" refers to a molecular scaffold that can be used to generate a variety of biologically active compounds. The tetrahydropyran (B127337) ring is a common motif in many natural products and pharmaceuticals, and the bifunctional nature of 4-(hydroxymethyl)oxane-4-carboxylic acid makes it an ideal candidate for the synthesis of complex molecular architectures.

Potential Synthetic Transformations:

| Functional Group | Reaction Type | Potential Products |

| Carboxylic Acid | Esterification | Esters with various alcohol partners |

| Amidation | Amides with a range of amines | |

| Reduction | Primary alcohol | |

| Hydroxymethyl Group | Oxidation | Aldehyde, Carboxylic acid |

| Etherification | Ethers with different alkyl halides | |

| Esterification | Esters with various carboxylic acids |

Precursor for the Synthesis of Heterocyclic Compounds

The inherent structure of this compound, containing a pre-formed heterocyclic ring, makes it a logical precursor for the synthesis of more complex heterocyclic systems. The dual functionality allows for intramolecular cyclization reactions to form spirocyclic or fused-ring systems, which are of significant interest in medicinal chemistry due to their unique three-dimensional structures. nih.govnih.govrsc.orgresearchgate.net

For example, activation of the carboxylic acid followed by intramolecular attack by the hydroxyl group could lead to the formation of a spiro-lactone. Alternatively, the two functional groups can be modified to incorporate other reactive moieties, which can then participate in cyclization reactions to form a variety of heterocyclic rings fused to the original oxane core. The synthesis of spiro heterocycles is a particularly active area of research, as these compounds often exhibit interesting biological activities. nih.govnih.govrsc.orgresearchgate.net

Applications in Polymer Chemistry and Material Science

Bifunctional molecules are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyamides. britannica.comopenstax.orglibretexts.org this compound, with its alcohol and carboxylic acid functionalities, can undergo self-condensation or be co-polymerized with other monomers to create a variety of polymeric materials.

The incorporation of the tetrahydropyran ring into the polymer backbone can impart unique properties to the resulting material. For example, the cyclic structure can increase the rigidity and thermal stability of the polymer chain compared to linear aliphatic analogues. The ether linkage within the oxane ring can also influence the polymer's solubility and biodegradability. Polyesters and polyamides derived from such monomers could find applications in biomedical materials, specialty plastics, and coatings. google.comresearchgate.net

Potential Polymerization Reactions:

| Polymer Type | Co-monomer(s) | Potential Properties |

| Polyester | Diol or Diacid | Enhanced thermal stability, altered solubility |

| Polyamide | Diamine | Increased rigidity, potential for hydrogen bonding |

| Poly(ester-amide) | Amino-alcohol | Tunable physical and chemical properties |

Biological and Medicinal Chemistry Perspectives of 4 Hydroxymethyl Oxane 4 Carboxylic Acid Derivatives

4-(Hydroxymethyl)oxane-4-carboxylic acid as a Synthetic Intermediate for Biologically Active Molecules

The tetrahydropyran (B127337) (THP) ring is a prevalent scaffold in a multitude of biologically active molecules and approved drugs, valued for its ability to improve pharmacokinetic properties. pharmablock.com As a bioisostere of cyclohexane, the THP moiety can enhance aqueous solubility and modulate the pKa of drug candidates, thereby improving their absorption, distribution, metabolism, and excretion (ADME) profiles. pharmablock.com The compound this compound serves as a versatile building block, providing a rigid, spirocyclic core that can be elaborated into more complex, biologically active structures. researchgate.net

The presence of two distinct functional groups—a carboxylic acid and a primary alcohol—allows for selective chemical modifications. The carboxylic acid can be converted into amides, esters, or other functionalities, while the hydroxyl group can be oxidized, alkylated, or esterified. This dual reactivity makes it a valuable intermediate for creating libraries of diverse compounds for drug discovery programs. For instance, functionalized tetrahydropyran scaffolds are actively used in the synthesis of compound libraries to explore new chemical space. thermofisher.com

The synthesis of spirocyclic oxanes, in general, is an area of active research, with methods like iodocyclization being developed to create a diverse range of these three-dimensional structures for medicinal chemistry applications. lumiprobe.com While specific, publicly documented examples of this compound being used as a direct intermediate for a named, late-stage clinical candidate are not prevalent in the literature, its structural motifs are found in various patented compounds. Patent literature often describes the use of tetrahydropyran-4-carboxylic acid and its derivatives as key intermediates in the synthesis of inhibitors for various biological targets. google.comijprajournal.com

Below is a table illustrating the potential of this compound as a synthetic intermediate for generating diverse, biologically relevant scaffolds.

| Scaffold Type | Potential Biological Target(s) | Synthetic Transformation from this compound |

| Spirocyclic Piperidines | CNS receptors, Ion channels | Reductive amination of the aldehyde derived from oxidation of the hydroxymethyl group, followed by intramolecular cyclization. |

| Spirocyclic Lactones | Enzyme inhibitors | Intramolecular esterification between the carboxylic acid and the hydroxyl group, possibly after chain extension. |

| Fused-ring Systems | Kinase inhibitors, Protease inhibitors | Multi-step synthesis involving activation of the carboxylic acid and hydroxyl groups to form bonds with other cyclic structures. |

| Substituted Tetrahydropyrans | Various, including metabolic and inflammatory targets | Esterification or amidation of the carboxylic acid, and etherification or esterification of the hydroxyl group with various substituents. |

Investigations into the Metabolic Fate of Oxane-Containing Compounds

Understanding the metabolic fate of a drug candidate is crucial for its development. The inclusion of cyclic ethers like the oxane ring can significantly influence a molecule's metabolic stability and pathways. A key strategy in modern medicinal chemistry is to design compounds that are metabolized by pathways other than the cytochrome P450 (CYP) enzyme system to minimize the risk of drug-drug interactions. scirp.org

Research on the metabolism of oxetanes (four-membered cyclic ethers) has shown that they can be hydrolyzed to diols by microsomal epoxide hydrolase (mEH), thus diverting metabolism away from CYP450 enzymes. nih.govscirp.org While the oxane ring is a six-membered ether, similar principles of metabolic shunting may apply. The metabolic stability of cyclic ethers is often greater than their acyclic counterparts, and the position of substitution on the ring can greatly influence the rate of metabolism. sigmaaldrich.com

The primary metabolic pathways for tetrahydropyran-containing compounds can include:

Oxidative Metabolism: Cytochrome P450 enzymes can catalyze the hydroxylation of the tetrahydropyran ring at positions alpha to the ether oxygen. sigmaaldrich.com This can lead to ring opening or the formation of more polar metabolites that are readily excreted.

Glucuronidation: The hydroxyl group of this compound or its metabolites can undergo Phase II conjugation with glucuronic acid, a common pathway for detoxification and elimination. nih.gov The carboxylic acid moiety can also form acyl glucuronides.

Ring Opening: While generally stable, the tetrahydropyran ring can undergo metabolic ring opening, particularly if it is activated by adjacent functional groups or metabolic transformations. nih.gov

The table below summarizes potential metabolic transformations of compounds containing the this compound scaffold.

| Metabolic Pathway | Enzyme Family | Resulting Metabolite(s) | Potential Impact on Pharmacokinetics |

| Ring Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated oxane derivatives | Increased polarity, enhanced excretion |

| O-dealkylation (if applicable) | Cytochrome P450 (CYP) | Ring-opened diol-acid derivatives | Potential for altered biological activity and faster clearance |

| Glucuronide Conjugation (of the hydroxyl group) | UDP-glucuronosyltransferases (UGTs) | O-glucuronide conjugates | Markedly increased water solubility and rapid elimination |

| Acyl Glucuronide Formation (of the carboxylic acid) | UDP-glucuronosyltransferases (UGTs) | Acyl-glucuronide conjugates | Increased water solubility and elimination; potential for reactive metabolite formation |

Bioconjugation and Prodrug Strategies Utilizing the Carboxylic Acid and Hydroxyl Functionalities

The presence of both a carboxylic acid and a hydroxyl group on the this compound scaffold makes it an attractive candidate for the development of prodrugs and for bioconjugation applications. uobabylon.edu.iqebrary.net

Prodrug Strategies:

A common challenge in drug development is overcoming poor physicochemical properties such as low solubility or membrane permeability. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. The carboxylic acid and hydroxyl groups of this compound can be temporarily masked to improve these properties.

Ester Prodrugs: Both the carboxylic acid and the hydroxyl group can be converted into esters. Esterification of the carboxylic acid can increase lipophilicity and enhance absorption. ebrary.net Esterification of the hydroxyl group can also modulate polarity. These ester linkages can be designed to be cleaved by esterase enzymes in the plasma or target tissues, releasing the active drug. acs.org

Dual-Function Prodrugs: The presence of two functional groups allows for the creation of dual-release prodrugs or codrugs where two different therapeutic agents are linked to the same scaffold.

The following table outlines potential prodrug strategies for derivatives of this compound.

| Prodrug Approach | Functional Group Masked | Promoieties | Activation Mechanism | Desired Outcome |

| Ester Prodrug | Carboxylic Acid | Alkyl, aryl, or acyloxymethyl groups | Esterase-mediated hydrolysis | Improved oral bioavailability, masking of acidic group |

| Ester Prodrug | Hydroxyl Group | Short-chain carboxylic acids (e.g., acetate, pivalate) | Esterase-mediated hydrolysis | Increased lipophilicity, prolonged duration of action |

| Carbonate Prodrug | Hydroxyl Group | Alkoxycarbonyl groups | Esterase-mediated hydrolysis | Controlled release of the active compound |

| Dual Prodrug | Both Carboxylic Acid and Hydroxyl Group | Various ester and carbonate linkages | Sequential or simultaneous enzymatic cleavage | Tailored release profile, potential for combination therapy |

Bioconjugation Strategies:

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule such as a protein or antibody. The carboxylic acid and hydroxyl groups of this compound can serve as handles for attaching it to biomolecules.

Carboxylic Acid Activation: The carboxylic acid can be activated using reagents like carbodiimides (e.g., EDC) to form a reactive intermediate that can then be coupled to primary amines on a protein, forming a stable amide bond. thermofisher.com

Hydroxyl Group Functionalization: The hydroxyl group can be converted into a more reactive functional group, such as an aldehyde (via oxidation) or an azide (B81097), which can then be used in specific ligation chemistries like oxime formation or click chemistry.

These bioconjugation strategies could be employed to attach drugs derived from this scaffold to antibodies for targeted drug delivery (antibody-drug conjugates), to polyethylene (B3416737) glycol (PEG) to increase circulation half-life (PEGylation), or to surfaces for diagnostic applications.

| Bioconjugation Strategy | Functional Group Utilized | Linker Chemistry | Target Biomolecule Functional Group |

| Amide Bond Formation | Carboxylic Acid | Carbodiimide (EDC/NHS) chemistry | Primary amines (e.g., lysine (B10760008) residues on proteins) |

| Ester Bond Formation | Carboxylic Acid | Carbodiimide (EDC) chemistry with an alcohol-containing linker | Not directly on proteins, but on linker molecules |

| Oxime Ligation | Hydroxyl Group (after oxidation to aldehyde) | Reaction with aminooxy-functionalized molecules | Aminooxy groups on modified biomolecules |

| Click Chemistry | Hydroxyl Group (after conversion to an azide or alkyne) | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition | Alkynes or azides on modified biomolecules |

Future Research Directions and Unresolved Challenges for 4 Hydroxymethyl Oxane 4 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 4-(hydroxymethyl)oxane-4-carboxylic acid lies in its synthesis. Current synthetic methodologies for related tetrahydropyran (B127337) structures often rely on multi-step processes that may not be environmentally benign or economically viable on a large scale. Future research should prioritize the development of more efficient and sustainable synthetic routes.

Key Research Objectives:

Green Chemistry Approaches: There is a pressing need to develop synthetic pathways that adhere to the principles of green chemistry. This includes the use of renewable starting materials, eco-friendly solvents, and minimizing waste generation. semanticscholar.orgwjpmr.comnih.govunibo.itchemistryworld.com For instance, exploring biocatalytic methods or reactions in aqueous media could significantly reduce the environmental impact.

Atom Economy: Synthetic strategies should aim for high atom economy, where the majority of atoms from the reactants are incorporated into the final product. One-pot reactions and domino or tandem catalytic cycles that form multiple bonds in a single operation are promising areas of investigation. acs.org

Catalytic Methods: The development of novel catalysts for the selective oxidation of a precursor diol or the selective hydroxymethylation of a tetrahydropyran-4-carboxylic acid derivative could streamline the synthesis. mdpi.com Research into heterogeneous catalysts could also simplify product purification and catalyst recycling.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Unresolved Challenges |

| Multi-step Classical Synthesis | Well-established reaction types. | Low overall yield, significant waste, harsh reagents. |

| Catalytic Oxidation of Diols | Potentially higher selectivity and yield. | Development of selective and reusable catalysts. |

| Domino/Tandem Reactions | High efficiency, reduced purification steps. | Complex reaction design and optimization. |

| Biocatalytic Synthesis | High stereoselectivity, mild conditions. | Enzyme stability and substrate specificity. |

| Mechanochemical Synthesis | Solvent-free, potentially faster reactions. | Scalability and monitoring of reaction progress. |

Exploration of Novel Reactivity and Catalytic Transformations

The bifunctional nature of this compound—possessing both a nucleophilic alcohol and an electrophilic carboxylic acid—opens the door to a wide range of chemical transformations. A significant area for future research is the exploration of its novel reactivity and potential applications in catalysis.

Unresolved Challenges and Research Directions:

Selective Functionalization: A key challenge is the selective reaction of either the hydroxyl or the carboxyl group. Developing orthogonal protection-deprotection strategies or catalytic systems that can differentiate between the two functional groups is a critical area for investigation.

Ring-Opening Reactions: The tetrahydropyran ring is generally stable, but under certain conditions, such as in the presence of strong Lewis acids, it can undergo ring-opening reactions. mdpi.comlibretexts.org Investigating these reactions could lead to the synthesis of novel linear ethers with diverse functionalities.

Catalyst and Ligand Synthesis: The compound itself could serve as a scaffold for the synthesis of novel ligands for asymmetric catalysis, with the rigid tetrahydropyran backbone providing a well-defined stereochemical environment.

Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring

As with any compound intended for advanced applications, the development of robust analytical methods is crucial. For this compound, a polar and hydrophilic molecule, this presents specific challenges.

Future Research Focus:

Trace Analysis in Complex Matrices: Developing methods for the detection and quantification of this compound at trace levels in biological or environmental samples will be essential for any future toxicological or metabolic studies. Techniques such as hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry could be particularly useful for such polar analytes. merckmillipore.comwaters.comnih.govmdpi.com

In Situ Reaction Monitoring: To optimize synthetic routes, in situ monitoring techniques are invaluable. The application of spectroscopic methods like Fourier-transform infrared (FTIR) or Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on reaction kinetics and the formation of intermediates, allowing for precise control over the reaction conditions. scielo.org.conih.govnih.govoxinst.comspectroscopyonline.com This is particularly important for controlling the selective esterification or other transformations of the bifunctional molecule.

Deeper Understanding of Structure-Function Relationships through Integrated Approaches

The tetrahydropyran (also known as oxane) ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. pharmablock.comwikipedia.orgdrugbank.com A deeper understanding of how the specific stereochemistry and conformation of this compound and its derivatives influence their biological activity is a critical area for future research.

Integrated Approaches for Future Study:

Conformational Analysis: The chair-like conformation of the tetrahydropyran ring can exist in different forms, and the orientation of the hydroxymethyl and carboxylic acid groups (axial vs. equatorial) will significantly impact the molecule's shape and interactions with biological targets. Advanced NMR techniques, in combination with quantum mechanics calculations, can provide detailed insights into the conformational preferences of the molecule in different environments. semanticscholar.orgnih.govauremn.org.brnih.govfrontiersin.org

Molecular Modeling: Computational tools such as molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound might bind to specific protein targets. researchgate.netmdpi.comnih.gov This can guide the rational design of new compounds with desired biological activities.

Potential for Derivatization in Targeted Therapeutic Applications

The presence of two modifiable functional groups, the hydroxyl and the carboxylic acid, makes this compound an excellent candidate for derivatization in the development of targeted therapeutics.

Promising Research Avenues:

Prodrug Development: Both the carboxylic acid and the alcohol can be esterified to create prodrugs with improved bioavailability and targeted delivery. nih.govcbspd.comebrary.netuobabylon.edu.iq For example, esterification of the carboxylic acid can increase lipophilicity and enhance cell membrane permeability, while esterification of the alcohol could be designed for cleavage by specific enzymes at the target site.

Scaffold for Drug Discovery: The tetrahydropyran core is a common feature in many approved drugs. pharmablock.comsygnaturediscovery.com This compound can serve as a versatile starting material for the synthesis of libraries of novel compounds for high-throughput screening against various diseases. The ability to functionalize both the C4-substituents allows for the creation of a diverse range of molecular shapes and properties.

Bioisosteric Replacement: In existing drug molecules, a portion of the structure could be replaced with the this compound moiety to improve properties such as solubility, metabolic stability, and target binding affinity.

Q & A

Q. What are the recommended safety precautions when handling 4-(Hydroxymethyl)oxane-4-carboxylic acid in laboratory settings?

- Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Work should be conducted in a fume hood or glovebox if volatile byproducts are generated. Waste must be segregated and disposed via certified hazardous waste services to minimize environmental contamination. These protocols align with safety guidelines for structurally similar oxane-carboxylic acids .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Methodological Answer: A typical approach involves ring-opening of epoxides or cyclization of hydroxy-carboxylic acid precursors. For example, substituted oxane-carboxylic acids like 4-(4-methoxyphenoxy)oxane-4-carboxylic acid are synthesized via acid-catalyzed cyclization of diols with carboxylic acid functionalities. Reaction optimization may require temperature control (e.g., 80–100°C) and catalysts like p-toluenesulfonic acid .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features, such as the hydroxymethyl group (δ ~3.5–4.0 ppm) and oxane ring protons. Mass spectrometry (MS) validates molecular weight (e.g., calculated 144.17 g/mol for C₇H₁₂O₃) .

Advanced Research Questions

Q. What strategies can be implemented to optimize the yield of this compound in multi-step syntheses?

- Methodological Answer: Yield optimization requires kinetic and thermodynamic control. For instance, intermediates like hydroxy esters can be stabilized via protecting groups (e.g., tert-butyloxycarbonyl [Boc]) to prevent side reactions. Solvent selection (e.g., dichloromethane for non-polar intermediates) and catalyst screening (e.g., Lewis acids like BF₃·OEt₂) enhance cyclization efficiency. Reaction monitoring via thin-layer chromatography (TLC) ensures stepwise progress .

Q. How do computational studies contribute to understanding the reactivity of this compound in catalytic reactions?

- Methodological Answer: Density functional theory (DFT) calculations predict regioselectivity in reactions, such as esterification or amidation. For example, the hydroxymethyl group’s electron-donating effect lowers the activation energy for nucleophilic attacks at the carboxylic acid moiety. Molecular docking studies can also model interactions with biological targets (e.g., enzymes in drug discovery pipelines) .

Q. What are the implications of stereochemical outcomes in the synthesis of this compound derivatives for drug discovery?

- Methodological Answer: Stereochemistry critically influences bioactivity. Chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) isolate enantiomers for pharmacological testing. Derivatives like 4-(1-methyl-1H-pyrazol-3-yl)oxane-4-carboxylic acid hydrochloride (CAS 1379164-90-5) demonstrate that stereospecific modifications enhance binding affinity to targets like kinases or GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.